1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is structurally characterized by the presence of a deoxyribose sugar moiety linked to an imidazo[4,5-c]pyridine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Base: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-c]pyridine ring system.
Glycosylation: The imidazo[4,5-c]pyridine base is then glycosylated with a protected deoxyribose sugar. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-c]pyridine base.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the imidazo[4,5-c]pyridine base.
Scientific Research Applications
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into DNA strands to study DNA synthesis and repair mechanisms.
Industry: Utilized in the development of diagnostic tools and assays for genetic research.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine involves its incorporation into DNA strands during replication. This incorporation can lead to the disruption of normal DNA synthesis and repair processes, making it a valuable tool for studying these mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA metabolism, thereby affecting the overall genetic stability of cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrole-2,4-dicarbothioamide
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
Uniqueness
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific imidazo[4,5-c]pyridine base, which imparts distinct chemical and biological properties. Compared to other nucleoside analogs, it offers unique opportunities for studying DNA interactions and developing therapeutic agents.
Properties
Molecular Formula |
C11H14N4O3 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3S)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9?/m0/s1 |
InChI Key |
KMQPIRJQPAVGJL-ZQTLJVIJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2C=CN=C3N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O |
Origin of Product |
United States |
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